REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH:8]([NH2:11])([CH3:10])[CH3:9].C([O-])(=O)C.[Na+]>CCOCC.C(OC(=O)C)(=O)C>[CH:8]([N:11]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])([CH3:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 10° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pot temp <20° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 4.5 h
|
Duration
|
4.5 h
|
Type
|
WAIT
|
Details
|
at 100° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate (200 mL), water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (approx. 5 mm pressure)
|
Type
|
CUSTOM
|
Details
|
to afford two products
|
Type
|
DISTILLATION
|
Details
|
one an N-isopropylmaleimide that distilled at 82° C. (13.0 g)
|
Type
|
DISTILLATION
|
Details
|
the other an acetate adduct of N-isopropylmaleimide that distilled at 154° C. (12.9 g)
|
Type
|
DISSOLUTION
|
Details
|
The acetate adduct was dissolved in 4:1 acetonitrile/triethylamine (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C. for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel (eluted with methylene chloride)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |